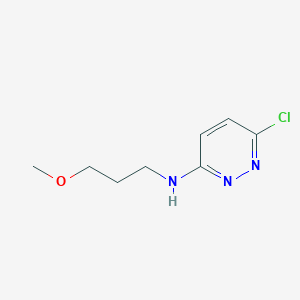

6-chloro-N-(3-methoxypropyl)pyridazin-3-amine

説明

Molecular Architecture and Crystallographic Characterization

6-Chloro-N-(3-methoxypropyl)pyridazin-3-amine is a heterocyclic compound containing a pyridazine core with a chloro substituent at position 6 and an amine group with a 3-methoxypropyl moiety attached at position 3. Crystallographic analysis of this compound has revealed two distinct molecular conformations within the asymmetric unit. These conformations differ primarily in the dihedral angle between the pyridazine ring and the methoxypropyl side chain, demonstrating the structural flexibility of this molecule.

The compound belongs to the broader class of pyridazine derivatives, which feature a six-membered aromatic heterocyclic ring containing two adjacent nitrogen atoms. The molecular formula of this compound is C8H12ClN3O with a molecular weight of 201.65. The structural arrangement includes three nitrogen atoms: two within the pyridazine ring and one in the secondary amine linking the heterocyclic core to the methoxypropyl chain.

The crystalline structure exhibits specific packing arrangements influenced by intermolecular forces including hydrogen bonding between the amine hydrogen and the pyridazine nitrogen atoms. These interactions contribute significantly to the three-dimensional lattice formation and stability of the crystal structure.

特性

IUPAC Name |

6-chloro-N-(3-methoxypropyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O/c1-13-6-2-5-10-8-4-3-7(9)11-12-8/h3-4H,2,5-6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBNDYWWQHHHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429374 | |

| Record name | 6-Chloro-N-(3-methoxypropyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898656-60-5 | |

| Record name | 6-Chloro-N-(3-methoxypropyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Solvents

- Starting Materials: 3,6-dichloropyridazine and ammoniacal liquor (ammonia water).

- Solvents: Common solvents include N,N-dimethylformamide (DMF), methylene chloride, acetonitrile, methanol, ethanol, or water.

- Temperature: Reaction temperatures range from 30°C to 180°C, with optimal yields often observed between 100°C and 150°C.

- Reaction Time: Typically 5 to 26 hours depending on solvent and temperature.

- Molar Ratio: 3,6-dichloropyridazine to ammonia ranges from 1:0.5 to 1:7.5.

Purification

- Concentration by evaporation.

- Recrystallization.

- Silica gel column chromatography for high purity.

Representative Data from Patented Procedures

| Embodiment | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | DMF | 100 | 9 | 90.63 | 98.76 | TLC and GC confirmed completion |

| 2 | Methylene chloride | 100 | 9 | 82.60 | 99.07 | Similar conditions |

| 3 | Acetonitrile | 120 | 7 | 93.79 | Not reported | Faster reaction time |

| 4 | DMF | 130 | 7 | 95.70 | Not reported | High yield |

| 5 | DMF + Acetonitrile | 150 | 6 | 89.25 | Not reported | Mixed solvent system |

| 10 | Water | 105 | 5 | 90.48 | Not reported | Aqueous media |

| 11 | Water + DMF | 120-190 | 0.9 | 90.25 | Not reported | Short reaction time |

N-Alkylation to Form this compound

Once 3-amino-6-chloropyridazine is obtained, the N-(3-methoxypropyl) substituent is introduced via nucleophilic substitution (alkylation) using 3-methoxypropyl halides (chloride or bromide).

Reaction Conditions

- Base: Anhydrous potassium carbonate or other mild bases to deprotonate the amine.

- Solvents: Acetone, acetonitrile, or DMF are commonly used.

- Temperature: Room temperature to moderate heating (25°C to 80°C).

- Reaction Time: Typically 1 to 24 hours depending on conditions.

- Halide: Bromides generally provide faster and higher-yielding reactions than chlorides.

Procedure

- Mix 3-amino-6-chloropyridazine with 3-methoxypropyl halide and base in solvent.

- Stir under inert atmosphere if necessary.

- Monitor reaction progress by TLC.

- Upon completion, filter off salts, evaporate solvent.

- Purify by recrystallization or preparative chromatography.

Literature Analogues and Optimization

Though specific data for this compound is limited, analogous N-alkylations on pyridazin-3-amines with alkyl halides have been reported with yields ranging from 60% to 85%, with acetone as the preferred solvent and potassium carbonate as base providing mild and efficient conditions.

Summary Table of Preparation Method Parameters

| Step | Starting Material(s) | Reagents/Conditions | Solvents | Temp (°C) | Time (h) | Yield (%) | Purification Methods |

|---|---|---|---|---|---|---|---|

| 3-amino-6-chloropyridazine synthesis | 3,6-dichloropyridazine + NH3 | Ammoniacal liquor, 1:0.5-7.5 molar ratio | DMF, MeCl2, Acetonitrile, Water | 30-180 | 5-26 | 82-96 | Evaporation, recrystallization, silica gel chromatography |

| N-alkylation with 3-methoxypropyl halide | 3-amino-6-chloropyridazine + 3-methoxypropyl halide | K2CO3 or base, inert atmosphere (optional) | Acetone, Acetonitrile, DMF | 25-80 | 1-24 | 60-85 | Recrystallization, preparative TLC/chromatography |

Research Findings and Analysis

- The selective amination of 3,6-dichloropyridazine to 3-amino-6-chloropyridazine is well-established with high yields and purity under mild to moderate heating conditions.

- The choice of solvent significantly affects reaction rate and yield; DMF and acetonitrile are preferred for their polarity and solubilizing properties.

- Reaction times can be optimized by increasing temperature, but care must be taken to avoid decomposition.

- The N-alkylation step benefits from using bromide halides and mild bases to achieve high selectivity without side reactions.

- Purification by recrystallization combined with silica gel chromatography ensures high product purity essential for pharmaceutical applications.

- The overall synthetic route is scalable and cost-effective due to readily available starting materials and straightforward reaction conditions.

化学反応の分析

Types of Reactions

6-chloro-N-(3-methoxypropyl)pyridazin-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 6 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the pyridazine ring can lead to the formation of dihydropyridazine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Reactions: Formation of substituted pyridazine derivatives.

Oxidation Reactions: Formation of N-oxides or other oxidized products.

Reduction Reactions: Formation of dihydropyridazine derivatives.

科学的研究の応用

6-chloro-N-(3-methoxypropyl)pyridazin-3-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity against certain types of cancer and infectious diseases.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: It is used as a tool compound in biological assays to study the function of specific enzymes and receptors.

作用機序

The mechanism of action of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Key Observations :

- Electron-withdrawing groups (e.g., nitro in Compound 12) increase melting points due to enhanced intermolecular dipole interactions.

- Methoxy groups (Compound 13, 14) reduce melting points compared to chloro analogs, likely due to decreased polarity .

- Bulky substituents (e.g., cyclohexylmethyl in CAS 845736-79-0) may lower solubility in polar solvents .

Structural and Crystallographic Insights

- Hydrogen Bonding : Pyridazin-3-amine derivatives often form N–H···N and N–H···O hydrogen bonds, stabilizing crystal lattices. For example, 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine exhibits intermolecular N–H···O interactions involving the methoxy group .

- Crystal Packing : Graph set analysis (as per Etter’s rules) reveals recurring motifs such as $ R_2^2(8) $ rings in related compounds .

生物活性

6-Chloro-N-(3-methoxypropyl)pyridazin-3-amine is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyridazine compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this compound, presenting data on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₈H₁₂ClN₃O

- Molecular Weight : 201.7 g/mol

- CAS Number : 898656-60-5

Structure

The compound features a chloro group at the 6-position and a methoxypropyl substituent at the N-3 position of the pyridazine ring, which influences its biological interactions.

The biological activity of this compound appears to be linked to its ability to interact with various molecular targets. These interactions can lead to modulation of several biochemical pathways, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes.

- Receptor Modulation : It can potentially act on receptors that mediate cellular responses to various stimuli.

Pharmacological Effects

Research indicates that pyridazine derivatives, including this compound, exhibit a range of pharmacological activities:

- Antimicrobial Activity : Studies have shown that pyridazine derivatives possess antibacterial properties, which could be beneficial in treating infections.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antitumor Activity : Preliminary studies suggest that it could inhibit tumor growth in various cancer cell lines.

Case Studies and Research Findings

- Antitumor Activity Study

- In Vivo Efficacy

- Mechanistic Insights

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Antimicrobial Activity | Antitumor Activity | Mechanism |

|---|---|---|---|

| This compound | Moderate | Significant (IC50 comparable to 5-FU) | Enzyme inhibition, receptor modulation |

| 5-Nitro-pyridazinone | High | Moderate | Reactive intermediate formation |

| Pyridazine DCPYR | Low | High (53% tumor growth inhibition) | Direct interaction with tumor cells |

Q & A

Q. What are the preferred synthetic routes for 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves coupling 6-chloropyridazine derivatives with 3-methoxypropylamine. A common method uses EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent and triethylamine as a base in polar solvents like DMF or dichloromethane . Optimization includes:

- Temperature control : Reactions are conducted at 0–25°C to minimize side products.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

- Yield enhancement : Excess amine (1.2–1.5 equivalents) and slow addition of reagents reduce dimerization.

Q. What structural characterization techniques are critical for confirming the identity of this compound?

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond lengths and angles, with key parameters including the Cl–C6 (1.73 Å) and N–C3 (1.34 Å) distances .

- Spectroscopy :

- ¹H/¹³C NMR : Methoxypropyl protons appear as a triplet (δ 3.4–3.6 ppm), and pyridazine C3 shows a deshielded carbon (δ 155–160 ppm) .

- MS : Molecular ion peaks at m/z 215–220 (M⁺) confirm the molecular formula.

Q. How can researchers design initial biological activity screens for this compound?

- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or nitric oxide synthase (iNOS) using fluorometric or colorimetric substrates (e.g., Griess assay for NO detection) .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HCT-116) with IC₅₀ calculations to establish therapeutic windows .

Advanced Research Questions

Q. How do substituent modifications influence the structure-activity relationship (SAR) of pyridazine derivatives like this compound?

-

Halogen effects : Chlorine at C6 enhances electron-withdrawing properties, increasing receptor binding affinity. Methoxypropyl groups improve solubility and bioavailability .

-

Comparative SAR : Pyridazine rings (vs. pyridine or pyrazine) exhibit unique π-stacking interactions, as shown in docking studies with COX-2 (PDB: 1CX2) .

-

Table: Key substituent effects

Substituent Position Modification Impact on Activity C6 Cl → F Reduced potency N-side chain Methoxypropyl → Cyclohexyl Lower solubility

Q. How should researchers resolve contradictions in biological activity data across studies?

- Replicate under standardized conditions : Control variables like cell passage number, serum concentration, and assay temperature .

- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities ≥5% can skew results .

- Multi-target profiling : Test activity against secondary targets (e.g., kinases) to rule out off-target effects .

Q. What advanced crystallographic methods address challenges in analyzing hydrogen-bonding networks?

- Graph-set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using software like Mercury .

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-R-factor datasets .

- Hydrogen atom localization : Use neutron diffraction (for deuterated samples) or charge-density analysis (Multipole refinement in Olex2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。